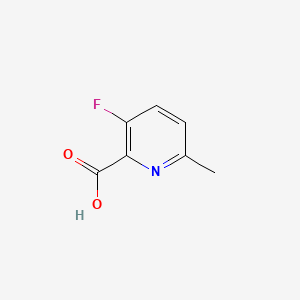

3-Fluoro-6-methylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSDTKZLTREFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694192 | |

| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256806-43-5 | |

| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-6-methylpyridine-2-carboxylic acid is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring, a carboxylic acid group, a methyl group, and a fluorine atom, make it an interesting building block for the synthesis of novel compounds with potential biological activity. Pyridine carboxylic acid derivatives are known to exhibit a wide range of pharmacological properties, and the introduction of a fluorine atom can significantly influence factors such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

Limited experimental data for the specific physical properties of this compound is publicly available. The following table summarizes the known identifiers and basic properties.

| Property | Value | Source |

| CAS Number | 1256806-43-5 | [3] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 4°C | [3] |

| InChI Code | 1S/C7H6FNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | [3] |

| InChI Key | OZSDTKZLTREFCH-UHFFFAOYSA-N | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum would likely show signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR: The spectrum would display seven distinct carbon signals, including those for the carboxylic acid carbonyl, the carbons of the pyridine ring, and the methyl group. The carbon attached to the fluorine atom would likely show a characteristic coupling.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-N stretching of the pyridine ring, and C-F stretching.[4]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the carboxylic acid group and other fragments from the pyridine ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from related preparations. One common method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding methyl-substituted pyridine. For instance, the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid has been reported via the oxidation of 6-chloro-3-fluoro-2-methylpyridine using potassium dichromate in the presence of a catalyst.[5]

A potential synthetic workflow for this compound could involve the oxidation of 3-fluoro-2,6-dimethylpyridine. This hypothetical pathway is illustrated in the diagram below.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols

Due to the lack of published experimental studies, detailed protocols for the synthesis, purification, and analysis of this compound cannot be provided at this time. General laboratory procedures for handling solid chemical compounds should be followed.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological targets.[1] The presence of the fluorine atom and the specific substitution pattern on the pyridine ring suggest that this compound could be a candidate for screening in various biological assays to explore its potential as an enzyme inhibitor or a modulator of other cellular processes.

The general relationship between pyridine carboxylic acid structures and their potential as bioactive molecules is depicted in the following diagram.

Caption: Logical relationship of a molecule to a biological response.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[3]

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While basic identifying information is available, a comprehensive understanding of its physical, chemical, and biological properties is hampered by the lack of published experimental data. Further research is required to fully characterize this molecule and explore its potential applications. This guide serves as a summary of the currently accessible information and a starting point for future research endeavors.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 1256806-43-5 [sigmaaldrich.com]

- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS 1256806-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-6-methylpyridine-2-carboxylic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. While detailed experimental protocols and biological activity data for this specific compound are not extensively available in peer-reviewed literature, this document compiles available physicochemical properties, safety information, and contextual insights based on related pyridine carboxylic acid analogs. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Physical Properties

This compound, also known as 3-Fluoro-6-methylpicolinic acid, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1256806-43-5 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine |

| Appearance | Solid (form may vary by supplier) |

| Purity (Typical) | ≥95% - 97% (as per commercial suppliers) |

| Storage Conditions | Room temperature or refrigerated (4°C) |

Synthesis and Characterization

A plausible synthetic route, based on analogous chemical transformations, would likely involve the oxidation of a corresponding 3-fluoro-2,6-dimethylpyridine precursor. The introduction of the fluorine atom can often be achieved through diazotization of an amino-pyridine derivative followed by a Schiemann reaction or a related fluorination method.

Logical Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Characterization

While specific analytical data for this compound is not published, standard characterization techniques would be employed to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring.- A singlet corresponding to the methyl group protons.- A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyridine ring, with the carbon attached to the fluorine showing a characteristic C-F coupling.- A signal for the methyl carbon.- A signal for the carboxylic acid carbon. |

| ¹⁹F NMR | - A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ).- Characteristic fragmentation patterns. |

| Infrared Spectroscopy | - A broad O-H stretching band for the carboxylic acid.- A C=O stretching band for the carbonyl group.- C-F stretching vibrations.- Aromatic C-H and C=C stretching bands. |

Safety and Handling

Based on available supplier safety data sheets, this compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Potential Applications in Drug Discovery

Pyridine carboxylic acids are a well-established class of compounds in medicinal chemistry, serving as crucial building blocks and pharmacophores in a wide range of therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and membrane permeability.

While no specific biological activities have been reported for this compound, its structural motifs suggest potential for investigation in several areas:

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes.

-

Receptor Agonism/Antagonism: The pyridine scaffold is a common feature in ligands for a variety of cellular receptors.

-

Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex molecules for high-throughput screening.

Logical Relationship of Fluorinated Pyridine Carboxylic Acids in Drug Discovery:

References

Characterization of 3-Fluoro-6-methylpicolinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the characterization of 3-Fluoro-6-methylpicolinic acid, a fluorinated pyridine carboxylic acid derivative of interest to researchers, scientists, and professionals in drug development. This document outlines a proposed synthetic pathway, details analytical methodologies for characterization, and discusses the potential biological significance of this class of compounds.

Chemical Identity and Properties

3-Fluoro-6-methylpicolinic acid is a specialty chemical building block with potential applications in medicinal chemistry and materials science. Its core structure consists of a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxylic acid.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-6-methylpyridine-2-carboxylic acid | [] |

| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine | [] |

| CAS Number | 1256806-43-5 | [2] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder (predicted) | [3] |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature, sealed in a dry environment | [2] |

Proposed Synthesis and Experimental Protocol

A key starting material for this proposed synthesis is 3-fluoro-2,6-dimethylpyridine (lutidine). The synthesis of this precursor can be achieved through various methods, including fluorination of the corresponding lutidine derivative. Once obtained, the 3-fluoro-2,6-dimethylpyridine can be selectively oxidized to the desired carboxylic acid. A relevant precedent for this transformation is the synthesis of 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-methylpyridine, as detailed in patent literature.[4]

Proposed Synthesis of 3-Fluoro-2,6-dimethylpyridine

A potential method for the synthesis of 3-fluoro-2,6-dimethylpyridine involves the fluorination of a commercially available lutidine derivative, such as 3-amino-2,6-dimethylpyridine, via a Sandmeyer-type reaction or by using a fluorinating agent like Selectfluor®.

Experimental Protocol: Oxidation of 3-Fluoro-2,6-dimethylpyridine (Analogous to CN104003934A)

This protocol is adapted from the synthesis of a structurally related compound and serves as a starting point for the optimization of the synthesis of 3-Fluoro-6-methylpicolinic acid.[4]

Materials:

-

3-Fluoro-2,6-dimethylpyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., potassium dichromate with a catalyst)[4]

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2,6-dimethylpyridine in an aqueous solution of sulfuric acid.

-

Slowly add potassium permanganate to the solution in portions, controlling the exothermic reaction by cooling the flask in an ice bath.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Adjust the pH of the filtrate to approximately 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Fluoro-6-methylpicolinic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed workflow for the synthesis of 3-Fluoro-6-methylpicolinic acid.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-Fluoro-6-methylpicolinic acid. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, including the quaternary carbons of the pyridine ring and the carboxylic acid.

| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

| Aromatic CH: 7.0 - 8.5 | Aromatic C: 110 - 160 |

| Carboxylic Acid OH: 10.0 - 13.0 (broad) | Carboxylic C=O: 165 - 185 |

| Methyl CH₃: 2.3 - 2.7 | Methyl C: 15 - 25 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 |

| C=C and C=N stretch (Aromatic Ring) | 1400 - 1600 |

| C-F stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z 155.13.

Expected Fragmentation:

-

Loss of H₂O (m/z 137)

-

Loss of COOH (m/z 110)

-

Loss of CH₃ and CO (m/z 112)

Caption: Analytical workflow for the characterization of 3-Fluoro-6-methylpicolinic acid.

Biological Activity and Potential Applications in Drug Discovery

Picolinic acid and its derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities.[5] These compounds have been investigated as potential herbicides, antifungals, and enzyme inhibitors.[6][7][8]

Known Biological Targets of Substituted Picolinic Acids

-

Cytochrome bc1 Complex (Complex III): Some picolinamide-containing compounds, such as the antifungal antibiotic UK-2A, are potent inhibitors of the Qi site of the cytochrome bc1 complex in the mitochondrial electron transport chain.[7][9] This inhibition disrupts cellular respiration and leads to fungal cell death.

-

Auxin-Signaling F-box Protein 5 (AFB5): Certain synthetic auxin herbicides based on the picolinic acid scaffold exert their activity by binding to the AFB5 receptor, which is involved in plant growth regulation.[6]

Potential Signaling Pathway Involvement

The inhibitory action of picolinic acid analogs on the cytochrome bc1 complex represents a key mechanism with therapeutic potential. This pathway is crucial for ATP production, and its disruption can trigger a cascade of events leading to apoptosis.

Caption: Potential signaling pathway targeted by picolinic acid analogs.

Conclusion

3-Fluoro-6-methylpicolinic acid represents a valuable building block for the development of novel bioactive molecules. This technical guide provides a framework for its synthesis and comprehensive characterization. The exploration of its biological activities, particularly in the context of enzyme inhibition and disruption of cellular respiration, may unveil new therapeutic and agrochemical applications. Further research is warranted to fully elucidate the properties and potential of this compound.

References

- 2. calpaclab.com [calpaclab.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 3-Fluoro-6-methylpyridine-2-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a detailed predictive analysis of the spectral data for 3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS: 1256806-43-5), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra, this guide synthesizes predicted data based on established spectroscopic principles, offering a robust reference for compound verification and characterization.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆FNO₂

-

Molecular Weight: 155.13 g/mol

-

CAS Number: 1256806-43-5

-

Physical Form: Solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its functional groups and structural similarity to related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by features of the carboxylic acid and the substituted pyridine ring.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic/Methyl) | Stretching | 3100 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong, Sharp |

| C=C / C=N (Pyridine Ring) | Stretching | 1600 - 1450 | Medium to Strong |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 | Strong |

Prediction basis: Carboxylic acids exhibit a characteristic very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch between 1760-1690 cm⁻¹.[1][2] Aromatic rings show C=C stretching in the 1600-1400 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F) in a solvent like DMSO-d₆.

¹H NMR Spectroscopy

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | Carboxylic Acid | > 12.0 | Singlet, Broad | 1H |

| H-4 | Pyridine Ring | 7.8 - 8.2 | Doublet of doublets (dd) | 1H |

| H-5 | Pyridine Ring | 7.3 - 7.6 | Doublet of doublets (dd) | 1H |

| CH₃ | Methyl Group | 2.5 - 2.7 | Singlet | 3H |

Prediction basis: The acidic proton of a carboxylic acid typically appears as a broad singlet downfield, often above 12 ppm.[2] Protons on the pyridine ring will be in the aromatic region, with splitting patterns determined by coupling to adjacent protons and the fluorine atom. The methyl group attached to the ring is expected around 2.5 ppm.[4]

¹³C NMR Spectroscopy

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | Carboxylic Acid | 165 - 175 |

| C-3 | Pyridine Ring (C-F) | 155 - 165 (d, ¹JCF) |

| C-6 | Pyridine Ring (C-CH₃) | 150 - 160 |

| C-2 | Pyridine Ring (C-COOH) | 145 - 155 |

| C-4 | Pyridine Ring | 135 - 145 (d) |

| C-5 | Pyridine Ring | 120 - 130 (d) |

| CH₃ | Methyl Group | 18 - 25 |

Prediction basis: Carboxyl carbons resonate in the 165-185 δ range.[2] The carbon directly bonded to fluorine (C-3) will show a large coupling constant (¹JCF) and a significant downfield shift. Other ring carbons will show smaller C-F couplings.

¹⁹F NMR Spectroscopy

| Fluorine | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-3 | Pyridine Ring | -110 to -140 | Multiplet |

Prediction basis: The chemical shift for fluorine on an aromatic ring is typically in this range. The signal will be split by coupling to the adjacent aromatic protons (H-4 and H-5).

Mass Spectrometry (MS)

| m/z Value | Predicted Ion | Notes |

| 155 | [M]⁺ | Molecular Ion |

| 138 | [M - OH]⁺ | Loss of hydroxyl radical |

| 110 | [M - COOH]⁺ | Loss of carboxylic acid group (decarboxylation) |

| 45 | [COOH]⁺ | Carboxyl fragment |

Prediction basis: The primary fragmentation pathway for carboxylic acids involves the loss of the hydroxyl group or the entire carboxyl group.[5] The molecular ion peak corresponding to the molecular weight should be observable.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy Protocol (ATR)

-

Sample Preparation: Ensure the sample is dry and pure. No extensive preparation is needed for Attenuated Total Reflectance (ATR) IR.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrument Tuning: Insert the NMR tube into the spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, referencing appropriately.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS peak (0.00 ppm).

Mass Spectrometry (MS) Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The ESI source can be operated in either positive or negative ion mode.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the molecular ion.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the complete spectral characterization of this compound.

References

An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-6-methylpyridine-2-carboxylic acid, a key building block in modern drug discovery, particularly in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a pyridine carboxylic acid derivative. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 155.13 g/mol | [] |

| Molecular Formula | C₇H₆FNO₂ | [] |

| CAS Number | 1256806-43-5 | [] |

| Physical Form | Solid | |

| Purity | Typically ≥95% - 97% | [] |

| Storage Temperature | Room temperature or 4°C | |

| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine | [] |

Role in Targeted Protein Degradation

A significant application of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[2][3]

This targeted protein degradation strategy offers a novel therapeutic modality with the potential to address protein targets previously considered "undruggable".[3] this compound can be incorporated into the structure of PROTACs, often as part of the ligand that binds to the target protein of interest or as a component of the linker.

The following diagram illustrates the general workflow of creating a PROTAC library for screening, a process where this building block is utilized.

Experimental Protocol: A Representative Synthesis

Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid (as an example):

-

Starting Material: 6-chloro-3-fluoro-2-methylpyridine.[4]

-

Reaction Steps:

-

To a reaction vessel, add dilute sulfuric acid, potassium dichromate, a catalytic amount of sodium tungstate (Na₂WO₄·2H₂O), and a phase transfer catalyst.[4]

-

Add the starting material, 6-chloro-3-fluoro-2-methylpyridine.[4]

-

Heat the mixture to a temperature between 70-130°C and allow it to react for 0.5 to 20 hours with stirring.[4]

-

After the reaction is complete, pour the solution into crushed ice and collect the precipitate by filtration.[4]

-

Wash the filter cake with cold water and dry to obtain the crude product.[4]

-

Purify the crude product by dissolving it in an alkaline aqueous solution, followed by extraction with an organic solvent to remove unreacted starting materials and other impurities.[4]

-

Acidify the aqueous layer with an inorganic acid (e.g., hydrochloric acid) to precipitate the final product.[4]

-

Collect the solid by filtration and dry to yield 6-chloro-3-fluoro-2-pyridinecarboxylic acid as a white solid.[4]

-

Note: This protocol is for a related compound and should be adapted and optimized by qualified personnel for the synthesis of this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following is a summary of its hazard information based on available Safety Data Sheets (SDS).

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements | Citations |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

If Inhaled: Move the person to fresh air.[5]

-

In case of skin contact: Wash off with soap and plenty of water.[5]

-

In case of eye contact: Rinse with pure water for at least 15 minutes.[5]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[5]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery, particularly as a building block for the synthesis of PROTACs. Its use in targeted protein degradation highlights its importance in the development of novel therapeutics. Researchers and drug development professionals should be familiar with its properties, applications, and safety precautions to effectively and safely utilize this compound in their work.

References

Solubility Profile of 3-Fluoro-6-methylpyridine-2-carboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility of 3-Fluoro-6-methylpyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from structurally analogous pyridinecarboxylic acids to predict its solubility profile. Furthermore, it details standardized experimental protocols for accurately determining solubility, providing a framework for researchers to conduct their own analyses.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and fine chemical synthesis.[][2] Its structure, featuring a pyridine ring, a carboxylic acid group, a methyl group, and a fluorine atom, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is critical for its use in drug discovery, process development, and formulation.

Physicochemical Properties:

-

CAS Number: 1256806-43-5

-

Linear Formula: C7H6FNO2

-

Physical Form: Solid

Predicted Solubility Profile

Generally, pyridinecarboxylic acids exhibit solubility in polar protic and aprotic solvents. For instance, picolinic acid is highly soluble in water, less so in ethanol, and even less in acetonitrile.[3] 6-Methylpyridine-2-carboxylic acid is described as being slightly soluble in water but soluble in organic solvents like ethanol and ether.[4]

Table 1: Experimentally Determined Solubility of Structurally Related Pyridinecarboxylic Acids

| Compound | Solvent | Temperature (K) | Solubility (g/kg of solvent) | Mole Fraction (x) | Reference |

| Picolinic Acid | Water | ~293 | ~862.5 | - | [3] |

| Picolinic Acid | Ethanol | ~293 | ~57.1 | - | [3] |

| Picolinic Acid | Acetonitrile | ~293 | ~17.0 | - | [3] |

This data for related compounds suggests that this compound will likely exhibit moderate to good solubility in polar organic solvents, with the exact values being influenced by the interplay of the fluoro and methyl substituents.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are widely used for determining the equilibrium solubility of solid compounds in liquid solvents.

3.1. Gravimetric Shake-Flask Method

This is a common and accurate method for determining equilibrium solubility.[5]

Objective: To determine the mass of a solute that dissolves in a specific volume of a solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm pore size)

-

Vials and appropriate glassware

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed container. The filtration should be done at the experimental temperature to prevent precipitation.[5]

-

Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved using a rotary evaporator or by placing the container in an oven at a temperature below the decomposition point of the compound.[5]

-

Calculation: After complete removal of the solvent, cool the container in a desiccator and weigh it again. The mass of the dissolved solid can then be determined, and the solubility can be expressed in various units (e.g., g/L, mg/mL, or mole fraction).

3.2. UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[5]

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound with a known concentration in the chosen solvent.

-

Create a series of standard solutions with decreasing concentrations through serial dilutions of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, following the Beer-Lambert law.[5]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.[5]

-

-

Calculation: Use the absorbance of the diluted saturated solution and the equation of the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for solubility determination.

Caption: Workflow for the gravimetric shake-flask solubility determination method.

Conclusion

While direct, quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, a reasoned estimation of its solubility profile can be made by analyzing structurally similar compounds. It is anticipated to be soluble in polar organic solvents. For drug development and process chemistry, it is imperative that experimental determination of its solubility is carried out. The gravimetric shake-flask method and UV-Visible spectrophotometry are robust and reliable techniques for generating this crucial data. The protocols and workflow provided herein offer a solid foundation for researchers to undertake these essential investigations.

References

Elucidating the Structure of 3-Fluoro-6-methylpyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS No. 1256806-43-5).[][2] While this compound is commercially available and noted as a significant building block in medicinal chemistry, detailed public-domain spectroscopic and synthetic data remains scarce. This document outlines the expected analytical methodologies and predicted spectral data based on established principles of organic chemistry and analysis of analogous structures. It serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated pyridine derivatives.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₇H₆FNO₂.[][2] Its structure, featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxylic acid, makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The presence and position of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.

This guide details the theoretical framework and practical approaches for confirming the structure of this compound through modern spectroscopic techniques and provides a plausible synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1256806-43-5 | [][2] |

| Molecular Formula | C₇H₆FNO₂ | [][2] |

| Molecular Weight | 155.13 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine | [2] |

| Physical Form | Solid |

Proposed Synthesis

Hypothetical Experimental Protocol:

A potential synthesis could involve the selective oxidation of 3-fluoro-2,6-dimethylpyridine. The following is a generalized, hypothetical protocol:

-

Starting Material: 3-fluoro-2,6-dimethylpyridine.

-

Oxidation: The starting material is dissolved in a suitable solvent, such as a mixture of pyridine and water.

-

Oxidizing Agent: A strong oxidizing agent, for example, potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature below 50°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the excess oxidizing agent is quenched (e.g., with sodium sulfite). The manganese dioxide byproduct is removed by filtration.

-

Purification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The logical workflow for this proposed synthesis is illustrated in the diagram below.

Structural Elucidation by Spectroscopy

The definitive confirmation of the chemical structure of this compound would rely on a combination of spectroscopic methods. The following sections detail the expected outcomes from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The coupling of the aromatic protons with the fluorine atom will be particularly informative.

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

19F NMR: The fluorine NMR spectrum should display a single resonance, and its coupling to adjacent protons will further confirm the substitution pattern on the pyridine ring.

The predicted NMR spectral data are summarized in Table 2.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| 1H | ~13-14 | broad singlet | - | COOH |

| ~7.5-7.8 | doublet of doublets | JH-H ≈ 8, JH-F ≈ 4 | H-4 | |

| ~7.2-7.5 | doublet | JH-H ≈ 8 | H-5 | |

| ~2.5 | singlet | - | CH₃ | |

| 13C | ~165 | singlet | - | C=O |

| ~158 | doublet | ¹JC-F ≈ 240 | C-3 | |

| ~150 | singlet | - | C-6 | |

| ~140 | doublet | ²JC-F ≈ 15 | C-2 | |

| ~125 | doublet | ³JC-F ≈ 5 | C-4 | |

| ~120 | singlet | - | C-5 | |

| ~20 | singlet | - | CH₃ | |

| 19F | -110 to -130 | doublet of doublets | JF-H4 ≈ 4 | F-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| C=C, C=N (Aromatic) | 1550-1650 | Medium-Strong |

| C-F | 1000-1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 155.0383 (exact mass) is expected.

-

Key Fragments: Common fragmentation pathways for pyridine carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the pyridine ring.

The logical process for the structural elucidation of this compound is depicted in the following diagram.

Conclusion

The structural elucidation of this compound is a critical step in its application for research and development. While direct, publicly available experimental data is limited, a comprehensive analysis based on established spectroscopic principles allows for a confident prediction of its spectral characteristics. The methodologies and expected data presented in this guide provide a solid foundation for researchers working with this compound, enabling them to verify its structure and purity, and to explore its potential in various chemical and pharmaceutical applications. Further empirical studies are encouraged to populate the presented data tables with experimentally verified values.

References

Commercial Availability and Technical Profile of 3-Fluoro-6-methylpicolinic Acid: A Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the commercial availability, synthesis, and analytical methodologies for 3-Fluoro-6-methylpicolinic acid (CAS No. 1245543-15-5) is now available for researchers, scientists, and drug development professionals. This pivotal building block, noted for its applications in medicinal chemistry and materials science, is readily accessible from a range of chemical suppliers. This document provides an in-depth overview to support its procurement and application in research and development.

Core Compound Information

| Property | Value |

| Chemical Name | 3-Fluoro-6-methylpicolinic acid |

| CAS Number | 1245543-15-5 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Synonyms | 3-Fluoro-6-methylpyridine-2-carboxylic acid |

Commercial Availability

3-Fluoro-6-methylpicolinic acid is available from various suppliers, typically with purities of 95% or greater. It is primarily intended for research and development purposes. Below is a summary of representative commercial sources. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities |

| BLD Pharm | ≥95% | Inquire for details |

| Sigma-Aldrich | ≥97% | Inquire for details |

| Chem-space.com | ≥95% | 1g and other quantities |

| BOC Sciences | Inquire | Custom synthesis available |

Note: This table is not exhaustive and represents a snapshot of available information. Pricing is subject to change and may vary based on quantity and supplier.

Synthesis and Manufacturing

While specific proprietary synthesis methods for 3-Fluoro-6-methylpicolinic acid are not publicly detailed, a representative synthetic route can be extrapolated from established methodologies for structurally similar compounds. A common approach involves the oxidation of a corresponding methylpyridine.

A plausible synthetic pathway is illustrated below:

Caption: Representative synthesis of 3-Fluoro-6-methylpicolinic acid.

Representative Experimental Protocol: Oxidation of a Methylpyridine Precursor

The following protocol is a generalized representation based on the synthesis of analogous picolinic acids and should be adapted and optimized for the specific synthesis of 3-Fluoro-6-methylpicolinic acid.

-

Reaction Setup: A solution of the starting material, 3-fluoro-2,6-dimethylpyridine, is prepared in a suitable solvent such as pyridine or a mixture of t-butanol and water.

-

Oxidation: A strong oxidizing agent, for instance, potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature, typically between 80-100°C. The reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess oxidizing agent is quenched, for example, by the addition of a sodium bisulfite solution.

-

Purification: The crude product is then subjected to purification. This may involve filtration to remove manganese dioxide, followed by acidification of the filtrate to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

To ensure the identity and purity of 3-Fluoro-6-methylpicolinic acid, a combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A generalized HPLC method for the analysis of fluorinated picolinic acids is outlined below.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier. |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method is effective for separating the target compound from potential impurities and starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of 3-Fluoro-6-methylpicolinic acid.

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would correspond to the methyl group protons and the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carboxyl carbon, the carbon atoms of the pyridine ring, and the methyl carbon.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly important for confirming the presence and position of the fluorine atom on the pyridine ring.

The workflow for the analytical characterization is depicted in the following diagram:

Caption: Analytical workflow for 3-Fluoro-6-methylpicolinic acid.

This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of 3-Fluoro-6-methylpicolinic acid, empowering researchers to effectively source and utilize this valuable chemical intermediate.

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-6-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling and follow all applicable safety regulations and institutional protocols.

Chemical Identification

3-Fluoro-6-methylpyridine-2-carboxylic acid is a fluorinated pyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1256806-43-5[] |

| Molecular Formula | C₇H₆FNO₂[] |

| Molecular Weight | 155.13 g/mol |

| Synonyms | Not available |

Hazard Identification and Classification

| GHS Classification (Anticipated) | Hazard Statement (Anticipated) | Precautionary Statement (Anticipated) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[4] P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P312: Call a POISON CENTER/doctor if you feel unwell. |

First-Aid Measures

Emergency procedures for exposure are critical. The following table summarizes the recommended first-aid measures based on related compounds.[3][5][6]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3][5][6] If experiencing respiratory symptoms or feeling unwell, call a POISON CENTER or doctor.[3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice/attention.[3][5] Wash contaminated clothing before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes.[3][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6] If eye irritation persists, get medical advice/attention.[3][5] |

| Ingestion | Rinse mouth.[5] Call a POISON CENTER or doctor if you feel unwell.[5][6] Do NOT induce vomiting. |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] |

| Specific Hazards | May be combustible at high temperatures.[5] Fire may produce irritating and/or toxic gases.[5] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and exposure.

Caption: Workflow for responding to an accidental chemical spill.

Personal Precautions: Avoid breathing dust and contact with skin and eyes.[4] Ensure adequate ventilation.[7] Environmental Precautions: Prevent entry into waterways, sewers, or confined areas.[5] Methods for Cleanup: Sweep up and shovel into suitable, closed containers for disposal.[7] Avoid dust formation.[7]

Handling and Storage

Safe handling and storage practices are paramount to ensuring laboratory safety.

Caption: General workflow for the safe handling and storage of chemicals.

Handling:

-

Handle in accordance with good industrial hygiene and safety practice.[5]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid dust formation and remove all sources of ignition.[5]

-

All equipment used when handling the product must be grounded.[5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[5][6][7]

-

Store at room temperature in the original container.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this chemical.

Caption: Essential PPE for handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[5] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[6] Wash hands thoroughly after handling.[6] |

Physical and Chemical Properties

Detailed experimental data for this specific compound is limited. Data for similar compounds are provided for reference.

| Property | Value | Reference Compound |

| Appearance | Solid | General for carboxylic acids |

| Melting Point | 114-118 °C | 3-Methylpyridine-2-carboxylic acid |

| Melting Point | 144-148 °C | 6-Fluoropyridine-3-carboxylic acid |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Stability and Reactivity

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions.[5] |

| Conditions to Avoid | Heat, ignition sources, and incompatible materials.[5] Avoid dust formation.[5] |

| Incompatible Materials | Strong oxidizing agents, reducing agents, strong acids, strong bases.[5] |

| Hazardous Decomposition Products | Under fire conditions: Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen fluoride.[3] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[5] |

Toxicological Information

No specific toxicological studies for this compound were found. The information below is based on the anticipated hazards from similar chemical structures.

-

Acute Toxicity: Harmful if swallowed.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6]

-

Respiratory Sensitization: May cause respiratory tract irritation.[3][5]

-

Carcinogenicity: Not considered carcinogenic based on data for related compounds.[5] No component is listed as a carcinogen by IARC, NTP, or OSHA for similar chemicals.

Experimental Protocols

While specific experimental protocols for this exact molecule are not available in the search results, general laboratory procedures for handling pyridine carboxylic acids can be adapted.

General Synthesis Method (Illustrative, based on patent literature for similar compounds): The synthesis of fluorinated pyridine carboxylic acids often involves multi-step processes that may include diazotization and fluorination of an amino-pyridine precursor, followed by carboxylation or hydrolysis of a nitrile/ester group. For instance, a common route involves the diazotization of an aminopyridine in anhydrous hydrogen fluoride, followed by reaction with sodium nitrite.[9] These are hazardous reactions requiring specialized equipment and extreme caution.

General Analytical Method (Illustrative): Analysis of carboxylic acids in biological or chemical samples is often performed using liquid chromatography (LC) coupled with mass spectrometry (MS) or fluorescence detection.[10] Solid-phase extraction or solvent extraction may be used for sample pretreatment.[10]

Note: Any researcher planning to work with this compound must develop a detailed, specific experimental protocol that incorporates a thorough risk assessment and adheres to all institutional safety guidelines. The procedures described in resources like "Prudent Practices in the Laboratory" should be followed.[11]

References

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid from 2,3-difluoro-6-methylpyridine

Abstract

This application note details a robust protocol for the synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The described method utilizes 2,3-difluoro-6-methylpyridine as the starting material and proceeds via a highly regioselective directed ortho-metalation followed by carboxylation. This process offers a reliable and scalable route to the target compound with good yield and purity.

Introduction

Fluorinated pyridine carboxylic acids are crucial building blocks in the development of novel bioactive molecules. Specifically, this compound serves as a vital precursor for the synthesis of various pharmaceutical agents. The strategic placement of the fluorine atom and the carboxylic acid group on the pyridine ring significantly influences the compound's physicochemical properties and biological activity. The protocol outlined herein provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the efficient synthesis of this important intermediate. The reaction proceeds via a directed lithiation, a powerful tool for the functionalization of pyridine rings.[1] The fluorine substituent at the 3-position directs the lithiation to the adjacent 2-position, enabling the subsequent introduction of the carboxylic acid moiety.

Reaction Scheme

The synthesis of this compound from 2,3-difluoro-6-methylpyridine is achieved in a two-step, one-pot reaction involving a directed ortho-lithiation followed by carboxylation with carbon dioxide.

Step 1: Directed ortho-Lithiation 2,3-difluoro-6-methylpyridine is treated with a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) at low temperature. The fluorine atom at the C-3 position acts as a moderate directing metalating group (DMG), facilitating the regioselective deprotonation at the C-2 position.[1] The use of a hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine ring.[1]

Step 2: Carboxylation The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group at the 2-position. Subsequent acidic workup protonates the carboxylate to yield the final product, this compound.

Experimental Protocol

Materials:

-

2,3-difluoro-6-methylpyridine (98% purity)

-

Diisopropylamine (99.5% purity)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid carbon dioxide)

-

Hydrochloric Acid (1 M aqueous solution)

-

Ethyl Acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Argon gas supply

-

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

Part A: In-situ Generation of Lithium Diisopropylamide (LDA)

-

To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (50 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Part B: Lithiation and Carboxylation

-

In a separate oven-dried 100 mL round-bottom flask under argon, dissolve 2,3-difluoro-6-methylpyridine (1.0 equivalent) in anhydrous THF (20 mL).

-

Cool this solution to -78 °C.

-

Slowly transfer the solution of 2,3-difluoro-6-methylpyridine to the freshly prepared LDA solution via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

After 1 hour, add an excess of crushed dry ice to the reaction mixture in one portion. Caution: This will cause vigorous gas evolution.

-

Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

Part C: Work-up and Purification

-

Once at room temperature, quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.

Data Presentation

| Parameter | Value |

| Starting Material | 2,3-difluoro-6-methylpyridine |

| Reagents | n-BuLi, Diisopropylamine, CO₂ (dry ice) |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 1 hour (lithiation), Overnight (carboxylation) |

| Typical Yield | 75-85% |

| Product Purity (crude) | >90% |

| Product Purity (recrystallized) | >98% |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood by trained personnel.

-

n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents and reagents are essential for the success of the reaction.

-

Low-temperature reactions require careful monitoring and control.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound from 2,3-difluoro-6-methylpyridine. The use of directed ortho-lithiation with LDA allows for high regioselectivity, leading to good yields and high purity of the desired product. This application note serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Fluoro-6-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed experimental protocol for the synthesis of 3-Fluoro-6-methylpicolinic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a two-step process involving the formation of a key intermediate, 3-fluoro-2,6-dimethylpyridine, followed by its selective oxidation to the target carboxylic acid.

I. Synthetic Strategy Overview

The synthesis of 3-Fluoro-6-methylpicolinic acid can be achieved through a two-stage process. The initial step involves the synthesis of the precursor, 3-fluoro-2,6-dimethylpyridine. This is followed by the selective oxidation of one of the methyl groups of this precursor to yield the desired picolinic acid.

Caption: Overall synthetic workflow for 3-Fluoro-6-methylpicolinic acid.

II. Experimental Protocols

Step 1: Proposed Synthesis of 3-Fluoro-2,6-dimethylpyridine (Precursor)

Reaction Principle: Direct electrophilic fluorination of 2,6-lutidine is challenging due to the basicity of the pyridine nitrogen. A more viable approach involves the fluorination of a pre-functionalized lutidine derivative, such as a lithiated species or through a Sandmeyer-type reaction on an amino-substituted lutidine.

Illustrative Protocol (via Diazotization-Fluorination):

-

Nitration: 2,6-Lutidine is first nitrated to introduce a nitro group, which can then be reduced to an amino group.

-

Reduction: The nitro-lutidine is reduced to the corresponding aminolutidine.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): The aminolutidine is converted to a diazonium salt, which is then subjected to thermal or photochemical decomposition in the presence of a fluoride source (e.g., HBF₄ or NaBF₄) to introduce the fluorine atom.

Materials and Reagents:

-

2,6-Lutidine

-

Nitrating mixture (e.g., HNO₃/H₂SO₄)

-

Reducing agent (e.g., Fe/HCl, H₂/Pd-C)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)

-

Appropriate solvents (e.g., ethanol, water, diethyl ether)

Procedure:

-

Synthesize 3-amino-2,6-dimethylpyridine from 2,6-lutidine following established literature procedures for nitration and subsequent reduction.

-

Dissolve 3-amino-2,6-dimethylpyridine in an aqueous solution of tetrafluoroboric acid at 0 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1 hour at low temperature.

-

Isolate the resulting diazonium tetrafluoroborate salt by filtration.

-

Gently heat the dried salt until nitrogen evolution ceases.

-

Purify the crude 3-fluoro-2,6-dimethylpyridine by distillation or column chromatography.

Step 2: Selective Oxidation of 3-Fluoro-2,6-dimethylpyridine

This protocol is adapted from a similar oxidation of a halogenated methylpyridine.

Reaction Principle: The methyl group at the 2-position of the pyridine ring is selectively oxidized to a carboxylic acid using a strong oxidizing agent in an acidic medium. A catalyst can be employed to improve the reaction efficiency.

Materials and Reagents:

-

3-Fluoro-2,6-dimethylpyridine

-

Dilute Sulfuric Acid (e.g., 40%)

-

Potassium Dichromate (K₂Cr₂O₇)

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (Catalyst)

-

Phase Transfer Catalyst (e.g., 18-crown-6)

-

Ice

-

Aqueous solution of a base (e.g., potassium carbonate)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Inorganic acid for acidification (e.g., concentrated HCl)

Procedure:

-

In a reaction flask equipped with a stirrer and a condenser, sequentially add dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and a phase transfer catalyst.

-

Add 3-fluoro-2,6-dimethylpyridine to the mixture.

-

Heat the reaction mixture to approximately 105 °C and maintain for 6-8 hours with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After completion, pour the reaction mixture into crushed ice and stir.

-

Filter the resulting precipitate and wash the filter cake with cold water.

-

Dissolve the crude solid in an aqueous solution of potassium carbonate by heating.

-

Cool the solution and extract with an organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with an inorganic acid to a pH of approximately 3-4 to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to obtain 3-Fluoro-6-methylpicolinic acid.

Caption: Experimental workflow for the selective oxidation step.

III. Quantitative Data

The following table presents representative data for the selective oxidation step, based on analogous reactions reported in the literature for similar substrates. Actual yields may vary depending on the optimization of the reaction conditions.

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 6-chloro-3-fluoro-2-methylpyridine | Potassium Dichromate | Sodium Tungstate Dihydrate | Dilute H₂SO₄ | 105 | 6 | ~72 | >97 |

| 2,6-dimethylpyridine | Exophiala dermatitidis | - | Aqueous medium | - | 54 | 89 | - |